2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiophene derivative. One common route involves the chlorination of thiophene to produce 5-chlorothiophene, followed by sulfonylation to introduce the sulfonyl group . The dihydropyridinone moiety is then synthesized through a series of condensation reactions, and the final product is obtained by coupling the thiophene derivative with the dihydropyridinone intermediate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: A related compound with similar structural features but different functional groups.
2-{[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE: Another compound with a similar thiophene and sulfonyl structure.
Uniqueness
The uniqueness of 2-{3-[(5-CHLOROTHIOPHEN-2-YL)SULFONYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21ClN2O5S2 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[3-(5-chlorothiophen-2-yl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN2O5S2/c1-4-29-16-7-5-15(6-8-16)23-18(25)12-24-14(3)11-13(2)20(21(24)26)31(27,28)19-10-9-17(22)30-19/h5-11H,4,12H2,1-3H3,(H,23,25) |
InChI Key |
ONXZBCOHLBLTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(S3)Cl)C)C |
Origin of Product |
United States |
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